2-Methyl-3-bromo-2-butanol
CAS No.: 2588-77-4
Cat. No.: VC4095006
Molecular Formula: C5H11BrO
Molecular Weight: 167.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2588-77-4 |
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Molecular Formula | C5H11BrO |
Molecular Weight | 167.04 g/mol |
IUPAC Name | 3-bromo-2-methylbutan-2-ol |
Standard InChI | InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3 |
Standard InChI Key | YGHWXEJVGBPVSX-UHFFFAOYSA-N |
SMILES | CC(C(C)(C)O)Br |
Canonical SMILES | CC(C(C)(C)O)Br |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular weight is 167.04 g/mol, with a density and boiling point that remain unspecified in literature . Spectroscopic data provides critical insights:
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¹H NMR: A singlet at 1.3 ppm (3H, methyl groups adjacent to Br), a multiplet at 2.1–2.5 ppm (methine proton near Br), and a broad peak at 4.7 ppm (exchangeable -OH proton) .
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¹³C NMR: Peaks at 70 ppm (C-OH) and 35 ppm (C-Br), with DEPT-135 confirming CH₃ groups.
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IR Spectroscopy: A broad O-H stretch at 3400 cm⁻¹ and C-Br vibration at 650 cm⁻¹.
Synthesis Methods
Bromination of 2-Methyl-2-butanol
The most common synthesis involves brominating 2-methyl-2-butanol using HBr or PBr₃ under controlled conditions . The reaction proceeds via an SN2 mechanism, where bromide displaces the hydroxyl group after protonation:
Industrial-scale production employs continuous flow reactors to optimize yield (≈85%) and minimize byproducts like alkenes.
Multi-Step Synthesis from 2-Methyl-1-butene
A three-step pathway converts 2-methyl-1-butene to 2-methyl-3-bromo-2-butanol :
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Hydrohalogenation: Addition of HBr to the alkene forms 2-bromo-2-methylbutane.
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Elimination: Treatment with KOtBu induces dehydrohalogenation, yielding 2-methyl-2-butene.
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Hydration: Bromohydration with bromine water produces the target alcohol.
Chemical Reactivity
Substitution Reactions
Despite steric hindrance, SN1 hydrolysis in aqueous H₂SO₄ generates 2-methyl-2-butanol via a tertiary carbocation intermediate :
SN2 pathways are less favorable due to the bulky tertiary carbon .
Elimination Reactions
Under basic conditions (e.g., KOtBu), dehydrohalogenation follows Zaitsev’s rule, yielding 2-methyl-2-butene (64%) and 3-methyl-1-butene (33%):
Oxidation and Functionalization
The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, forming 2-methyl-3-bromo-2-butanone, a precursor for further functionalization.
Biological Activity
Antimicrobial Properties
2-Methyl-3-bromo-2-butanol exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its mechanism involves disrupting bacterial membrane integrity and interfering with ATP synthesis . In one study, it achieved a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant S. aureus (MRSA).
Enzyme Interactions
The compound acts as a substrate analog for alcohol dehydrogenases, inhibiting ethanol metabolism in vitro . Computational docking studies suggest it binds to the cytochrome P450 3A4 active site, potentially modulating drug metabolism.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s chiral center (if resolved) enables synthesis of enantiomerically pure drugs. For example, it serves as a precursor for β-blockers and antiviral agents .
Specialty Chemicals
In polymer chemistry, it facilitates the production of flame-retardant additives via radical bromination. Its reactivity with Grignard reagents (e.g., CH₃MgBr) also supports asymmetric synthesis.
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